Cas no 1242898-02-7 (N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide)

N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide structure
1242898-02-7 structure
Product Name:N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide
CAS No:1242898-02-7
MF:C24H28N4O2S
MW:436.569724082947
CID:6614487
PubChem ID:135631111
Update Time:2025-05-21

N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide
    • N-cyclopentyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
    • 1242898-02-7
    • N-cyclopentyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
    • F3407-0512
    • N-CYCLOPENTYL-1-[7-(4-METHYLPHENYL)-4-OXO-3H-THIENO[3,2-D]PYRIMIDIN-2-YL]PIPERIDINE-3-CARBOXAMIDE
    • AKOS005060148
    • Inchi: 1S/C24H28N4O2S/c1-15-8-10-16(11-9-15)19-14-31-21-20(19)26-24(27-23(21)30)28-12-4-5-17(13-28)22(29)25-18-6-2-3-7-18/h8-11,14,17-18H,2-7,12-13H2,1H3,(H,25,29)(H,26,27,30)
    • InChI Key: KFJSMXSDZUCXNX-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)C2=C1C(NC(=N2)N1CCCC(C(NC2CCCC2)=O)C1)=O

Computed Properties

  • Exact Mass: 436.19329732g/mol
  • Monoisotopic Mass: 436.19329732g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 4
  • Complexity: 714
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 102Ų

N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide Pricemore >>

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N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide Related Literature

Additional information on N-cyclopentyl-1-7-(4-methylphenyl)-4-oxo-3H,4H-thieno3,2-dpyrimidin-2-ylpiperidine-3-carboxamide

N-Cyclopentyl-1-[7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl]Piperidine-3-Carboxamide: A Comprehensive Overview

N-Cyclopentyl-1-[7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl]Piperidine-3-Carboxamide (CAS No. 1242898-02-7) is a complex organic compound with a unique structure that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications. The molecule's structure incorporates a thienopyrimidine ring system, a piperidine moiety, and a cyclopentyl group, making it a promising candidate for drug development.

The thienopyrimidine core of this compound is a fused bicyclic system consisting of a thiophene ring and a pyrimidine ring. This structural feature is crucial as it contributes to the molecule's ability to interact with various biological targets, such as kinases and other enzyme systems. Recent studies have highlighted the importance of thienopyrimidines in targeting protein kinases, which are key players in cellular signaling pathways involved in diseases like cancer and inflammatory disorders.

The piperidine moiety attached to the thienopyrimidine ring adds flexibility and enhances the compound's pharmacokinetic properties. Piperidine derivatives are well-known for their ability to improve drug absorption and bioavailability, making them valuable components in drug design. Furthermore, the cyclopentyl group introduces steric bulk and hydrophobicity, which can influence the compound's binding affinity to its target proteins.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that N-Cyclopentyl-1-[7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl]Piperidine-3-Carboxamide exhibits strong binding affinity to several kinase targets, including cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). Such findings underscore its potential as a lead compound in the development of kinase inhibitors for treating various cancers.

In addition to its kinase inhibitory activity, this compound has shown promising anti-inflammatory properties in preclinical models. The thienopyrimidine framework has been associated with anti-inflammatory effects by modulating nuclear factor-kappa B (NF-kB) signaling pathways. This dual functionality—combining anti-cancer and anti-inflammatory activities—positions this compound as a versatile candidate for multitarget drug design.

The synthesis of N-Cyclopentyl-1-[7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl]Piperidine-3-Carboxamide involves a multi-step process that includes coupling reactions and cyclization steps. Researchers have optimized these steps to achieve high yields and purity levels, ensuring that the compound is suitable for both preclinical and clinical studies.

From an SEO optimization perspective, this compound's name and related terms such as thienopyrimidine derivatives, kinase inhibitors, and anti-inflammatory agents are highly relevant keywords in the field of medicinal chemistry. Incorporating these terms into scientific articles and research papers can enhance their visibility on search engines like Google Scholar.

In conclusion, N-Cyclopentyl-1-[7-(4-Methylphenyl)-4-Oxo-3H,4H-Thieno[3,2-d]Pyrimidin-2-Yl]Piperidine-3-Carboxamide represents a significant advancement in the development of bioactive molecules with potential therapeutic applications. Its unique structure, combined with recent research findings on its biological activities, positions it as a promising candidate for future drug development efforts.

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